REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1.[Cl-].[Na+].O>[Cl:1][C:2]1[CH:11]=[C:6]([CH2:7][OH:8])[C:5]([CH3:12])=[N:4][CH:3]=1 |f:1.2.3.4.5.6,8.9,11.12.13|
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(=C(C(=O)OC)C1)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
brine
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for about 1 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the following were added in succession
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (2% MeOH/CHCl3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 399 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |